5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
The primary targets of this compound are vascular cells and monocytes/macrophages . These targets play a crucial role in the immune response and inflammation, making them key players in a variety of diseases.
Mode of Action
The compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This results in a reduction of inflammation and an overall decrease in the immune response.
Biochemical Pathways
The affected pathways primarily involve the immune response and inflammation. By inhibiting the production of pro-inflammatory cytokines and other molecules, the compound can effectively reduce inflammation and potentially alleviate symptoms of diseases associated with inflammation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation and immune response. This can result in a decrease in symptoms associated with diseases involving these processes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the structure of bacterial cell walls can affect the compound’s bactericidal activity . Additionally, the kinetics of the compound and its electrostatic interactions with the bacterial cell wall can also play a role .
Biochemical Analysis
Biochemical Properties
The compound 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione interacts with various enzymes and proteins. It has been studied as a partial PPAR-γ agonist . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Cellular Effects
This compound influences cell function by modulating the activity of PPAR-γ . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the PPAR-γ receptor . This can lead to changes in gene expression and enzyme activity .
Preparation Methods
The synthesis of 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione typically involves multistep reactions. One common method includes the condensation of 2,4-thiazolidinedione with substituted aryl aldehydes, followed by the substitution of the amino group with p-tolyl . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may employ green chemistry approaches to improve atom economy and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thiazolidine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound in biological studies.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and microbial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Comparison with Similar Compounds
Similar compounds to 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(p-tolyl)amino)thiazolidine-2,4-dione include other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
5-Benzylidene-2,4-dioxothiazolidine: Exhibits antimicrobial and anticancer activities.
Thiazolidin-4-one: Used in the synthesis of various pharmaceuticals
What sets this compound apart is its unique structure, which combines multiple functional groups, enhancing its reactivity and biological activity .
Properties
IUPAC Name |
3-[2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)ethyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-2-4-10(5-3-9)17(13-12(20)16-14(21)24-13)6-7-18-11(19)8-23-15(18)22/h2-5,13H,6-8H2,1H3,(H,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDKXJJNOALQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCN2C(=O)CSC2=O)C3C(=O)NC(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.